2,6-Dichloro-5-fluoropyridin-3-amine
Description
2,6-Dichloro-5-fluoropyridin-3-amine (CAS 152840-65-8) is a halogenated pyridine derivative with the molecular formula C₅H₃Cl₂FN₂ and a molecular weight of 181.0 g/mol. It features a pyridine ring substituted with chlorine atoms at positions 2 and 6, fluorine at position 5, and an amine group at position 3 . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of high-barrier generic drugs requiring patented route circumvention . Its hydrochloride salt (CAS 1416351-81-9, C₅H₄Cl₃FN₂, 217.46 g/mol) is also notable for enhanced stability and solubility in synthetic applications .
Key physical properties of the base compound include:
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXFNAPZHYQPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566399 | |
| Record name | 2,6-Dichloro-5-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152840-65-8 | |
| Record name | 2,6-Dichloro-5-fluoro-3-pyridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152840658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-5-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-5-fluoro-3-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53SL35HDF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine
Ethyl formate and cyanoacetamide undergo condensation in a nonpolar solvent (e.g., toluene) under controlled temperatures (<30°C). The reaction forms 2,6-dihydroxy-3-cyano-5-fluoropyridine as a thick suspension, which is isolated via centrifugation after dilution with methanol.
Step 2: Chlorination with Phosphorus Reagents
The dihydroxy intermediate is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux. This replaces hydroxyl groups with chlorine atoms, yielding 2,6-dichloro-3-cyano-5-fluoropyridine.
Step 3: Reduction of Nitrile to Amine
While the patent focuses on hydrolyzing the nitrile to a carboxylic acid, modifying this step to reduce the nitrile (e.g., using LiAlH₄ or catalytic hydrogenation) produces the target amine. For example:
This method is scalable but requires careful handling of chlorinating agents and reducing conditions.
Bromine-Mediated Amination of Nicotinamide Derivatives
Adapting a method from 3-Amino-5-fluoropyridine synthesis , 2,6-dichloro-5-fluoronicotinamide could undergo Hofmann degradation. In this reaction, bromine and sodium hydroxide mediate the conversion of an amide to an amine:
Reaction Conditions
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Substrate : 2,6-Dichloro-5-fluoronicotinamide
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Reagents : Bromine (Br₂), aqueous NaOH
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Temperature : 25–85°C
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Yield : ~87% (analogous to 3-Amino-5-fluoropyridine synthesis)
The mechanism involves intermediate isocyanate formation, followed by hydrolysis to the amine. This method offers high yields but requires precise control of reaction pH and temperature.
Comparative Analysis of Methods
Critical Considerations
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Regioselectivity : Introducing substituents at specific positions requires directing groups (e.g., cyano, nitro) or metalation strategies.
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Reduction Efficiency : Nitrile-to-amine conversion must avoid over-reduction or side reactions.
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Safety : Chlorinating agents (PCl₅, POCl₃) and bromine demand strict safety protocols .
Chemical Reactions Analysis
2,6-Dichloro-5-fluor
Biological Activity
2,6-Dichloro-5-fluoropyridin-3-amine is a pyridine derivative characterized by the presence of chlorine and fluorine substituents, which significantly influence its chemical and biological properties. This compound has garnered attention in medicinal chemistry and agrochemical development due to its potential as an intermediate in synthesizing various pharmaceutical agents and pesticides.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 146.55 g/mol. The unique substitution pattern on the pyridine ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzymatic activity through competitive inhibition or allosteric modulation, depending on the target. Notably, its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing more complex drug molecules.
Biological Activity Overview
Research indicates that this compound exhibits potential biological activities relevant to medicinal chemistry:
- Inhibition of Cyclin-dependent Kinases (CDKs) :
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Glucokinase Regulatory Protein Disruption :
- Derivatives of this compound have shown promise in disrupting glucokinase regulatory proteins, which play a crucial role in glucose metabolism and diabetes management.
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Potential Agrochemical Applications :
- Its ability to interfere with specific biological pathways makes it a candidate for pesticide or herbicide development. The compound's action mechanisms may involve disrupting metabolic processes in pests.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on CDK Inhibition :
- Pharmacokinetic Studies :
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Inhibition of CDK8 | CDK8 | 7.2 | High-affinity ligand for cancer therapy |
| Inhibition of WNT signaling | Colorectal carcinoma | 23 | Potential application in colorectal cancer |
| Disruption of glucokinase | Glucose metabolism | N/A | Implications for diabetes treatment |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
2,6-Dichloro-5-fluoropyridin-3-amine has been investigated for its potential in cancer treatment. Its structural features allow it to act as a scaffold for the development of novel anticancer agents. Studies have shown that modifications to the pyridine ring can enhance biological activity against specific cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on breast cancer cells, demonstrating promising results in inhibiting cell proliferation .
Pharmaceutical Synthesis
The compound serves as a critical intermediate in the synthesis of various pharmaceuticals. It has been utilized as a reagent in the preparation of more complex molecules, including those targeting neurological disorders and infectious diseases. The ability to modify the functional groups attached to the pyridine ring allows for the tailoring of pharmacological properties, making it a versatile building block in drug discovery .
Material Science
Development of New Materials
Research has explored the use of this compound in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable it to participate in reactions that form stable bonds with other materials, contributing to enhanced mechanical and thermal properties. For example, studies have demonstrated its role in creating polymer composites that exhibit improved durability and resistance to environmental degradation .
Data Tables
The following table summarizes key experimental findings related to the applications of this compound:
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated various derivatives of this compound for their anticancer properties. The results indicated that certain modifications led to increased potency against specific cancer cell lines, suggesting that this compound could be a valuable lead in anticancer drug development .
Case Study 2: Material Development
Another research project focused on incorporating this compound into polymer matrices for enhanced thermal stability. The findings revealed that composites containing this compound exhibited superior resistance to thermal degradation compared to traditional materials, highlighting its potential application in high-performance materials .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2,6-dichloro-5-fluoropyridin-3-amine with its closest analogs based on structural similarity, substituent patterns, and functional groups:
Key Observations
Functional Group Impact :
- The methyl ester (CAS 189281-66-1) and carboxylic acid (CAS 82671-06-5) derivatives exhibit the highest structural similarity (0.94) to the base compound. These analogs replace the amine group with electrophilic moieties (COOCH₃ or COOH), making them reactive intermediates for nucleophilic substitution or coupling reactions .
- The aldehyde derivative (CAS 851484-95-2) has a lower similarity score (0.71) due to the absence of a chlorine at position 6 and the presence of a reactive aldehyde group, which limits stability in synthetic pathways .
Physicochemical Properties :
- The hydrochloride salt (CAS 1416351-81-9) shows increased molecular weight (217.46 g/mol vs. 181.0 g/mol) and improved aqueous solubility compared to the free base, making it preferable in formulations requiring polar solvents .
- The carboxylic acid derivative (CAS 82671-06-5) has a higher boiling point and polarity due to hydrogen bonding capacity, whereas the methyl ester (CAS 189281-66-1) offers better lipid solubility for organic-phase reactions .
Synthetic Utility :
- The base compound’s amine group enables direct participation in Buchwald-Hartwig amination or SNAr reactions, critical for constructing heterocyclic scaffolds in drug candidates .
- In contrast, the carboxylic acid and ester derivatives are typically used as precursors for amide bond formation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-dichloro-5-fluoropyridin-3-amine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. A validated protocol involves using 2,6-dichloro-3-fluoropyridine as a starting material, reacted with aniline derivatives under Pd(OAc)₂/Xantphos catalysis with t-BuONa as a base in refluxing toluene. Yields up to 74% are achieved by maintaining a 1:1.2 molar ratio of substrate to amine and strict anhydrous conditions . Optimization should focus on catalyst loading (0.05–0.1 equiv Pd) and reaction time (12–24 hours).
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR (CDCl₃) : Look for characteristic signals at δ 6.63–7.61 ppm (aromatic protons) and absence of impurities like unreacted aniline (δ ~3.5–5.0 ppm).
- HRMS : Calculate exact mass for [M+H]⁺ (e.g., m/z 257.0049 for C₁₁H₈Cl₂FN₂⁺) and compare with experimental data (Δ < 2 ppm) .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Store under inert gas (N₂/Ar) at –20°C to prevent decomposition. Monitor for discoloration or precipitate formation, which indicates hydrolysis of the amine group .
Advanced Research Questions
Q. How can catalytic systems be tailored to improve selectivity in amination reactions involving this compound?
- Methodological Answer : To avoid over-amination or dehalogenation:
- Use bulky ligands (e.g., Xantphos) to sterically hinder undesired substitution at the 2- or 6-positions.
- Lower reaction temperatures (80–100°C) and employ microwave-assisted synthesis to enhance regioselectivity.
- Screen alternative catalysts (e.g., Ni-based systems) for challenging substrates .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer : Contradictions may arise from rotamers or fluorine coupling effects . For example:
- Fluorine atoms induce splitting in adjacent protons (e.g., J = 10–17 Hz for ³J₅-F-H).
- Use variable-temperature NMR to confirm dynamic effects.
- Cross-validate with DFT calculations to model electronic environments .
Q. How does fluorination at the 5-position influence electronic properties and reactivity?
- Methodological Answer : Fluorine’s electron-withdrawing effect:
- Reduces pKa of the amine group (enhances nucleophilicity in acidic media).
- Activates the 4-position for electrophilic substitution, as shown by docking studies in related derivatives .
- Quantify effects via Hammett constants (σₚ = 0.78 for meta-F) to predict reactivity trends.
Q. What are the applications of this compound in structure-activity relationship (SAR) studies for agrochemicals?
- Methodological Answer : The 2,6-dichloro-5-fluoropyridine scaffold is a key motif in fungicides. SAR studies focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
